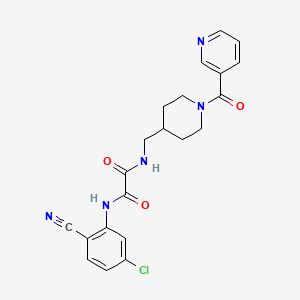

N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O3/c22-17-4-3-15(11-23)18(10-17)26-20(29)19(28)25-12-14-5-8-27(9-6-14)21(30)16-2-1-7-24-13-16/h1-4,7,10,13-14H,5-6,8-9,12H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXHKDQGVOVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 5-chloro-2-cyanophenyl group: This step involves the use of a chlorinated cyanophenyl derivative, which is reacted with the oxalamide core.

Attachment of the nicotinoylpiperidinyl group: The final step involves the coupling of the nicotinoylpiperidinyl moiety to the oxalamide core, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse pharmacological and industrial applications. Below is a detailed comparison of the target compound with structurally or functionally related analogs from the evidence:

Structural Analogs

Key Structural and Functional Differences

- Electron-Withdrawing Groups: The target compound’s 5-chloro-2-cyanophenyl group contrasts with analogs like S336 (2,4-dimethoxybenzyl), which uses electron-donating methoxy groups for flavor enhancement . The cyano group may enhance binding to enzymatic or viral targets compared to simpler halogens .

- Heterocyclic Moieties: The nicotinoylpiperidine group distinguishes the target from BNM-III-170, which employs a guanidinomethyl-indenyl system for HIV neutralization , and Compound 28, which uses a methoxyphenethyl group for SCD1 inhibition .

- Applications : While S336 and related oxalamides are approved as flavoring agents with low toxicity , antiviral analogs like Compound 13 and BNM-III-170 prioritize steric bulk and hydrogen-bonding motifs for target engagement .

Research Findings on Oxalamide Derivatives

Antiviral Activity

- Compound 13 () demonstrated HIV entry inhibition (IC50 = 0.8 μM) via CD4-binding site interference. Its thiazole-piperidine hybrid structure enhanced solubility and target affinity .

- BNM-III-170 () showed synergy with vaccines in neutralizing HIV, attributed to its guanidine group mimicking CD4’s arginine residues .

Flavoring Agents

- S336 () is metabolized without hydrolysis of the oxalamide bond, ensuring stability in food products. Its NOEL (100 mg/kg/day) and regulatory approval highlight its safety profile .

Enzyme Inhibition

- Compound 28 () inhibited stearoyl-CoA desaturase (SCD1) via cytochrome P450 4F11 activation. The 3-chloro-4-fluorophenyl group enhanced metabolic stability .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a chloro-substituted phenyl ring , a cyano group , and an oxalamide functional group . The oxalamide structure, characterized by two carbonyl groups linked by a nitrogen atom, is known for its diverse biological activities. The presence of electron-withdrawing groups such as chlorine and cyano enhances the compound's reactivity and potential interactions with biological targets.

N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide primarily acts as an enzyme inhibitor , particularly targeting kinases involved in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound may disrupt uncontrolled cell division, making it a candidate for cancer therapeutics. Additionally, preliminary studies suggest that it may exhibit antiparasitic properties , indicating further avenues for exploration in drug development.

Biological Activity Data

Research has shown that this compound possesses various biological activities, which can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide:

- Inhibition of Kinases : A study demonstrated that the compound effectively inhibited several kinases, leading to reduced proliferation of cancer cell lines. The mechanism involved binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.

- Antiparasitic Activity : Another study explored the compound's efficacy against protozoan parasites. In vitro assays indicated that it significantly reduced parasite viability at low concentrations, suggesting a promising profile for further development as an antiparasitic agent.

- Cytotoxicity Assessment : Cytotoxicity assays revealed that N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide exhibited selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a targeted therapy.

Q & A

Basic Synthesis and Characterization

Q: What are the optimized synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, and how are intermediates validated? A: Synthesis typically involves:

Intermediate Preparation :

- Nitration and reduction of 5-chloro-2-nitrobenzene to yield 5-chloro-2-cyanophenylamine .

- Formation of the oxalamide core via reaction with oxalyl chloride under anhydrous conditions (DCM, TBTU, TEA) .

- Coupling with (1-nicotinoylpiperidin-4-yl)methylamine using DIPEA as a base .

Validation :

- LC-MS : Confirm molecular weight (e.g., observed [M+H+] vs. calculated).

- 1H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm), piperidine methylene (δ 2.5–3.5 ppm), and oxalamide NH (δ ~10.7 ppm) .

- HPLC : Purity >95% is critical for biological assays .

Structural Analysis

Q: What analytical techniques are essential for confirming the compound’s stereochemistry and purity? A:

- Chiral HPLC : Resolve enantiomers if stereocenters exist .

- X-ray Crystallography : Definitive confirmation of 3D structure (applied to analogs in ).

- 2D NMR (COSY, NOESY) : Assign spatial relationships between protons (e.g., piperidinyl methylene vs. aromatic groups) .

Biological Evaluation

Q: How is the compound evaluated for antiviral activity, and what parameters are measured? A:

Advanced Structure-Activity Relationship (SAR)

Q: How do structural modifications (e.g., piperidine substitution) impact biological activity? A:

- Piperidine Modifications :

- Substituent Effects :

Computational Modeling

Q: What computational strategies predict binding modes to targets like HIV gp120? A:

- Molecular Docking (AutoDock/Vina) : Align oxalamide core with CD4-binding site residues (e.g., Asp368, Lys421) .

- MD Simulations (GROMACS) : Assess stability of piperidine-nicotinoyl interactions over 100 ns .

- Free Energy Perturbation : Quantify ΔΔG for substituent changes (e.g., –CN vs. –Cl) .

Resolving Contradictory Data

Q: How to address discrepancies in reported IC50 values across studies? A:

- Variables to Control :

- Validation :

- Dose-Response Curves : Use 8–12 data points for robust EC50 calculation .

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays .

Stereochemical Effects

Q: How to isolate and test individual stereoisomers? A:

- Chiral Resolution : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phase .

- Biological Testing : Compare enantiomers in parallel assays (e.g., (R)-isomer shows 90% inhibition vs. 30% for (S)) .

Solubility and Formulation

Q: What strategies improve aqueous solubility for in vivo studies? A:

- Co-Solvents : 10% DMSO + 5% PEG-400 achieves >1 mg/mL solubility .

- Prodrugs : Phosphate esters of the hydroxyethyl group enhance bioavailability (tested in ).

Metabolic Stability

Q: How to assess metabolic degradation in hepatic systems? A:

- Liver Microsome Assays : Incubate with NADPH (37°C, 1 hr), monitor parent compound via LC-MS .

- CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition (IC50 >10 µM desirable) .

Synergistic Combinations

Q: How to design studies testing synergy with antiretroviral drugs? A:

- Combination Index (CI) : Use Chou-Talalay method (CI <1 indicates synergy) .

- Example : Co-administration with tenofovir reduces HIV load 3x vs. monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.